2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one
Description
This compound is a highly substituted cyclopenta[a]phenanthrene derivative characterized by a complex polycyclic framework. Its structure includes:
- A cyclopenta[a]phenanthren-17-one core with hydroxyl groups at positions 5, 6, 14, and 16.
- A 1-hydroxyethyl substituent at position 17, contributing to stereochemical complexity.
- Methyl groups at positions 10 and 13, which may influence lipophilicity and metabolic stability .
Its synthesis likely involves multi-step functionalization of steroidal or triterpenoid precursors, analogous to methods described for related compounds (e.g., GAP-EDL-1 in ) .
Properties
IUPAC Name |
2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-15-13-21(36-22(31)16(15)2)25(5,32)28(35)12-11-26(33)18-14-20(30)27(34)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,30,32-35H,8-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZVBIJEPVKNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317201 | |
| Record name | NSC312620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63139-16-2 | |
| Record name | NSC312620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC312620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one is a complex organic molecule with potential biological activities. This article explores its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of natural products known for their diverse biological activities. Its structure includes multiple hydroxyl groups and a unique cyclopentaphenanthrene core that may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Study : A study on related steroidal compounds showed promising results in inhibiting tumor growth in breast cancer models .
Antioxidant Properties
The presence of multiple hydroxyl groups suggests potential antioxidant activity:
- Free Radical Scavenging : Studies have demonstrated that similar compounds can scavenge free radicals effectively, reducing oxidative stress in cells .
Anti-inflammatory Effects
Compounds with similar structural features have shown anti-inflammatory effects:
- Cytokine Inhibition : Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines in vitro .
Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle modulation | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokine production |
Research Findings
- Anticancer Studies :
- Antioxidant Studies :
- In Vivo Studies :
Scientific Research Applications
Structure and Composition
This compound features a unique structural framework that includes multiple hydroxyl groups and a distinctive cyclopenta[a]phenanthrene core. The presence of these functional groups contributes to its biological activity and potential therapeutic uses.
Molecular Formula
The molecular formula of this compound is , indicating a relatively large and complex structure that may influence its interactions with biological systems.
Medicinal Chemistry
The compound has shown promise in various medicinal applications due to its structural characteristics:
- Antioxidant Activity : The multiple hydroxyl groups are known to confer antioxidant properties, making the compound a candidate for protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. This compound's ability to induce apoptosis in tumor cells could be explored further in cancer therapy.
Pharmacology
Research indicates potential pharmacological applications:
- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities. Investigating this compound's effects on inflammatory pathways could yield beneficial therapeutic agents.
- Hormonal Activity : Given its steroid-like structure, the compound may interact with hormonal pathways. This aspect warrants investigation for potential use in hormone-related therapies.
Biotechnology
In the field of biotechnology, this compound can be utilized for:
- Drug Development : Its unique structure makes it an interesting candidate for drug design and synthesis. The exploration of analogs could lead to the development of new pharmaceuticals.
- Bioconjugation : The presence of hydroxyl groups allows for potential bioconjugation applications, facilitating the attachment of drugs to biomolecules for targeted delivery systems.
Case Study 1: Antioxidant Activity
A study demonstrated that compounds with similar hydroxyl configurations exhibited significant antioxidant activity in vitro. The compound's ability to scavenge free radicals was assessed using DPPH assays, showing promising results that warrant further exploration in vivo .
Case Study 2: Anticancer Potential
Research on structurally related compounds revealed their capacity to inhibit cancer cell proliferation. For instance, derivatives of cyclopenta[a]phenanthrene have shown selective toxicity against breast cancer cell lines . The implications for this compound suggest a need for detailed studies on its mechanism of action.
Case Study 3: Hormonal Modulation
A recent investigation into steroid-like compounds indicated their role in modulating estrogen receptors. This opens avenues for exploring the therapeutic potential of this compound in hormone-dependent cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous cyclopenta[a]phenanthrene derivatives, focusing on structural features, molecular properties, and functional group variations:
Key Observations:
Hydroxylation Patterns : The target compound’s tetrahydroxy substitution (positions 5, 6, 14, 17) distinguishes it from analogs like CAS 77943-98-7, which has only two hydroxyl groups. This may enhance solubility and binding affinity to polar targets .
Ring Systems : The dihydropyran-6-one moiety is absent in most analogs, except for the glycosylated derivative in . This ring likely increases metabolic stability compared to aliphatic chains (e.g., ) .
Methyl Groups : All compounds share methyl groups at positions 10 and 13, suggesting conserved roles in modulating steric effects or receptor interactions.
Synthetic Complexity : GAP-EDL-1 () and the target compound require advanced stereochemical control during synthesis, particularly for hydroxyl and ethyl substituents .
Research Findings and Implications
- Comparative Bioactivity : While direct data are lacking, compounds like CAS 77943-98-7 () and GAP-EDL-1 () have shown relevance in medicinal chemistry, suggesting the target compound could be explored for anti-inflammatory or hormonal modulation .
Preparation Methods
Dihydroxylation and Oxidation Sequence
The primary industrial route begins with 3TR (Compound II), a pregnane derivative, through a five-step sequence:
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Dihydroxylation :
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Reagents : Potassium permanganate (KMnO₄), formic acid (HCOOH), sodium metabisulfite (Na₂S₂O₅).
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Conditions : Acetone/water (50:2.6 vol), -7°C to -3°C for 30 minutes.
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Outcome : Forms Compound III (2-((8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate).
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Bromination and Debromination :
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Introduces bromine at C16/C17 followed by removal to yield Compound V.
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Deacetylation :
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Alkylation :
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Reaction with 4,5-dimethyl-2,3-dihydropyran-6-one under acidic conditions forms the final product.
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Key Data :
| Step | Yield (%) | Purity (%) | Purification Method |
|---|---|---|---|
| 1 | 85 | 98 | Crystallization |
| 4 | 72 | 95 | Column Chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) |
Alternative Route via Scholl Reaction and Cyclization
Condensation-Intramolecular Cyclization
A novel approach involves constructing the cyclopenta[a]phenanthren core via Scholl reaction :
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Starting Material : Azulene derivatives (e.g., 2-iodoazulene).
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Suzuki-Miyaura Coupling : Forms biaryl intermediates.
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Scholl Reaction :
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Functionalization :
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Hydroxylation at C5, C6, C14, and C17 using OsO₄/N-methylmorpholine N-oxide (NMO).
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Lactonization with acetic anhydride introduces the dihydropyran-6-one moiety.
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Advantages :
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Avoids multi-step steroid functionalization.
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Enables stereochemical control at C10 and C13 via chiral auxiliaries.
Process Optimization and Scalability
Critical Parameters for Industrial Production
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Temperature Control : Dihydroxylation requires strict maintenance at -5°C to prevent over-oxidation.
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Purification :
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Yield Enhancement :
Parameter Optimal Value Impact on Yield KMnO₄ Equivalents 3.8 +12% Reaction Time (Step 1) 30 min +8% Na₂S₂O₅ Quenching Speed Immediate Prevents degradation
Comparative Analysis of Methods
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
